REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[NH:5][C:6](=[O:9])[CH2:7][CH3:8].C([O-])(=O)C.[Na+].[CH:18]1([C:21](Cl)=[O:22])[CH2:20][CH2:19]1.[Cl-]>C(O)(=O)C>[C:6]([NH:5][C:4]1[CH:3]=[C:2]([CH:12]=[CH:11][CH:10]=1)[NH:1][C:21]([CH:18]1[CH2:20][CH2:19]1)=[O:22])(=[O:9])[CH2:7][CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(NC(CC)=O)C=CC1
|
Name
|
|
Quantity
|
0.088 mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with adequate stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
(0.08 mole) is dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
To this solution is added 9.2 g
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The product, which crystallizes from the solution
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
WASH
|
Details
|
The product is consecutively washed with a 5 percent solution of sodium hydroxide
|
Type
|
WASH
|
Details
|
After washing
|
Type
|
CUSTOM
|
Details
|
the crystals are dried
|
Type
|
CUSTOM
|
Details
|
There is obtained 15 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)NC=1C=C(NC(=O)C2CC2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |